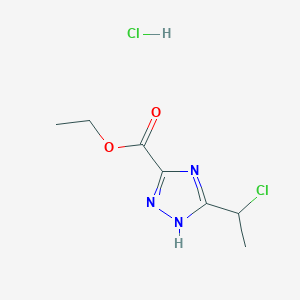

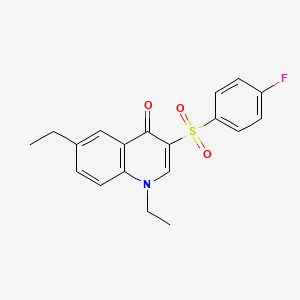

Ethyl 5-(1-chloroethyl)-1H-1,2,4-triazole-3-carboxylate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chloroethyl chloroformates are a pair of related chemical compounds. They can be used to form protecting groups and as N-dealkylating agents . Ethyl chloroformate is an organic compound with the chemical formula ClCO2CH2CH3. It is the ethyl ester of chloroformic acid. It is a colorless, corrosive, and highly toxic liquid .

Synthesis Analysis

Ethyl chloroformate can be prepared using ethanol and phosgene . In a typical synthesis, an aqueous methylamine solution is cooled and ethyl chloroformate is added without allowing the temperature to rise above 5°C .Molecular Structure Analysis

Ethyl chloroformate has the chemical formula ClCO2CH2CH3 . It is the ethyl ester of chloroformic acid .Chemical Reactions Analysis

Ethyl chloroformate is a reagent used in organic synthesis for the introduction of the ethyl carbamate protecting group and for the formation of carboxylic anhydrides .Physical And Chemical Properties Analysis

Ethyl chloroformate is a colorless liquid with an odor like hydrochloric acid. It has a density of 1.1403 g/cm3, a melting point of -81°C, and a boiling point of 95°C. It decomposes in water .Aplicaciones Científicas De Investigación

Synthesis Techniques and Derivative Formation

The synthesis of Schiff and Mannich bases of Isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones demonstrates a relevant application. Ethyl imidate hydrochlorides are prepared, leading to ethoxycarbonylhydrazones and subsequent formation of substituted 4-amino-1H-1,2,4-triazoles through treatment with hydrazine hydrate. These compounds are further reacted with isatin and 5-chloroisatin to form Schiff and N-Mannich bases, highlighting the utility in synthesizing novel compounds with potential chemical and pharmaceutical applications (Bekircan & Bektaş, 2008).

Novel Compounds and Their Properties

A study on the synthesis of 1-aryl-1,2,4-triazole derivatives via a recyclization method from various ethyl chloro(2-arylhydrazinylidene)ethanoates outlines a new, environmentally friendly, and economical procedure. This work underscores the adaptability of ethyl 1-aryl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylates in generating 1-aryl-1,2,4-triazole derivatives, signifying its importance in the development of novel chemical entities (Matiychuk et al., 2011).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 5-(1-chloroethyl)-1H-1,2,4-triazole-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O2.ClH/c1-3-13-7(12)6-9-5(4(2)8)10-11-6;/h4H,3H2,1-2H3,(H,9,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSCICRLETZIQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=N1)C(C)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2678730.png)

![tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate](/img/structure/B2678734.png)

![1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-morpholino-1-ethanone](/img/structure/B2678737.png)

![N'-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(4-fluorophenyl)methoxy]benzohydrazide](/img/structure/B2678739.png)

amino]-9-hydroxy-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]decane-8-carbonitrile](/img/structure/B2678742.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2678743.png)

![N-(2,5-dimethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2678751.png)